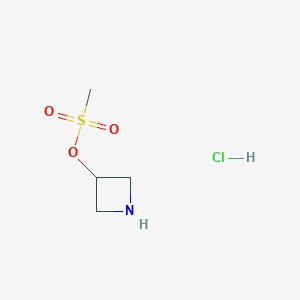

3-Methanesulfonatoazetidine hydrochloride

Descripción general

Descripción

3-Methanesulfonatoazetidine hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is known for its unique chemical structure and reactivity, making it a valuable compound in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonatoazetidine hydrochloride typically involves the reaction of azetidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Methanesulfonatoazetidine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted azetidines, while oxidation reactions can produce sulfonate derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

3-Methanesulfonatoazetidine hydrochloride is primarily recognized for its role in the development of therapeutic agents. The azetidine ring structure is significant in medicinal chemistry due to its ability to mimic natural products and interact with biological targets effectively.

- Psychiatric Disorders : Compounds derived from azetidines, including this compound, have been investigated for their potential in treating various psychiatric disorders. These include schizophrenia, anxiety disorders, and depression. Research indicates that azetidine derivatives can modulate neurotransmitter systems, offering new avenues for treatment .

- Neurodegenerative Diseases : The compound shows promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism may involve neuroprotective effects, potentially slowing disease progression by targeting specific pathways involved in neurodegeneration .

- Metabolic Disorders : Recent studies suggest that azetidine derivatives can be beneficial in addressing metabolic syndrome and obesity by influencing metabolic pathways and improving insulin sensitivity .

Synthetic Applications

The synthesis of azetidines has become increasingly important in organic chemistry. This compound serves as a versatile building block in synthetic methodologies.

- Radical Strain-Release Photocatalysis : This innovative method utilizes this compound to create diverse azetidine derivatives under mild conditions. The photocatalytic process allows for the generation of radical intermediates that can engage in further functionalization reactions, leading to high yields of complex molecules .

- Synthesis of Functionalized Azetidines : The compound acts as a precursor for synthesizing various functionalized azetidines through halogenation and other reactions. This versatility is crucial for developing new materials with specific properties or biological activities .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

- Case Study: Antipsychotic Development : A study explored the synthesis of novel azetidine derivatives aimed at enhancing the efficacy of antipsychotic medications. The introduction of the methanesulfonate group proved beneficial in increasing solubility and bioavailability, leading to promising results in preclinical trials .

- Case Study: Neuroprotective Agents : Another investigation focused on the neuroprotective effects of azetidine derivatives derived from this compound. These compounds demonstrated significant activity in cellular models of neurodegeneration, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 3-Methanesulfonatoazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. Its reactivity is influenced by the presence of the methanesulfonate group, which can undergo substitution or elimination reactions .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 3-Methanesulfonatoazetidine hydrochloride include:

Azetidine-3-ol hydrochloride: Another azetidine derivative with similar reactivity.

Methyl 2-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride: A compound with a similar azetidine core structure.

Uniqueness

This compound is unique due to its specific chemical structure and the presence of the methanesulfonate group, which imparts distinct reactivity and properties. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

3-Methanesulfonatoazetidine hydrochloride is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on various research findings.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of azetidine with methanesulfonyl chloride, typically in the presence of a base such as triethylamine. The synthesis involves controlled conditions to ensure high yield and purity. The compound's unique methanesulfonate group plays a crucial role in its reactivity, allowing it to participate in various nucleophilic substitution reactions, oxidation, and reduction processes.

Biological Activity

The biological activity of this compound is primarily linked to its potential therapeutic applications. Research indicates that this compound may exhibit:

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibiotic agent.

- Analgesic Effects : Related compounds have shown promise as analgesics, likely due to their ability to modulate pain pathways.

- Neurological Applications : Its structural similarity to other pharmacophores suggests potential applications in treating neurological disorders by interacting with neurotransmitter systems.

The mechanism of action for this compound involves its ability to act as both a nucleophile and an electrophile. This duality allows it to interact with various molecular targets within biological systems. The methanesulfonate group can undergo substitution or elimination reactions, influencing its biological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related azetidine derivatives, providing insights into the potential applications of this compound:

- In Vitro Studies : Research has demonstrated that azetidine derivatives can effectively inhibit specific enzymes related to pain and inflammation pathways. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on monoacylglycerol lipase (MAGL), with some showing low IC50 values indicating high potency .

- Pharmacokinetics : Studies on related compounds have explored their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for assessing their viability as therapeutic agents. These studies suggest that modifications in chemical structure can significantly influence pharmacokinetic properties .

- Comparative Analysis : A comparative analysis of various azetidine derivatives has revealed that structural modifications can enhance biological activity. For example, derivatives with additional functional groups often exhibit improved potency against target enzymes .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Biological Activity | IC50 (nM) | Notes |

|---|---|---|---|

| 3-Methanesulfonatoazetidine HCl | Antimicrobial | N/A | Potential antibiotic candidate |

| 1-Benzhydrylazetidin-3-yl | Analgesic | 15.0 | Modulates pain pathways |

| Various Azetidine Derivatives | MAGL Inhibition | 2.7 - 15 | High potency; structural modifications improve efficacy |

Propiedades

IUPAC Name |

azetidin-3-yl methanesulfonate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S.ClH/c1-9(6,7)8-4-2-5-3-4;/h4-5H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTBMYLQOZSOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474999 | |

| Record name | 3-Methanesulfonatoazetidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36476-89-8 | |

| Record name | 3-Azetidinol, 3-methanesulfonate, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36476-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methanesulfonatoazetidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.